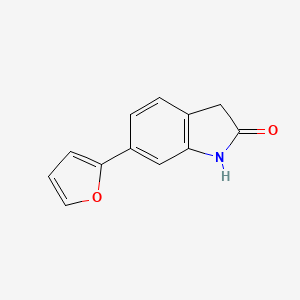

6-(Furan-2-yl)-oxindole

Description

6-(Furan-2-yl)-oxindole is a heterocyclic compound featuring an oxindole core substituted with a furan ring at the 6-position. The oxindole scaffold (indolin-2-one) is a privileged structure in medicinal chemistry, known for its role in kinase inhibition and neuroprotective activity.

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

6-(furan-2-yl)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C12H9NO2/c14-12-7-8-3-4-9(6-10(8)13-12)11-2-1-5-15-11/h1-6H,7H2,(H,13,14) |

InChI Key |

HVSULUJMQQFLDY-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)C3=CC=CO3)NC1=O |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Anticancer Properties

Recent studies have identified 6-(Furan-2-yl)-oxindole as a potential candidate in anticancer drug development. Oxindole derivatives have been shown to inhibit the enzyme NRH:quinone oxidoreductase 2 (NQO2), which is implicated in various cancers and neurodegenerative diseases. Research indicates that modifications to the oxindole structure can enhance binding affinity and selectivity against NQO2, suggesting that this compound may serve as a scaffold for developing potent NQO2 inhibitors .

Neuroprotective Effects

In addition to its anticancer properties, oxindoles have been studied for their neuroprotective effects. Compounds similar to this compound exhibit antioxidant activity, which is crucial in protecting neuronal cells from oxidative stress. This property makes them potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease .

Synthetic Methodologies

Synthesis via Passerini Reaction

A notable synthetic route for this compound involves the Passerini reaction, which allows for the formation of oxindole derivatives under solvent-free conditions. This method enhances yield and reduces environmental impact, making it an attractive option for synthesizing biologically active compounds . The reaction typically employs isocyanides, isatins, and carboxylic acids, leading to high yields of oxindole derivatives.

Organocatalytic Approaches

Another innovative method involves organocatalytic asymmetric reactions that utilize furan derivatives as starting materials. These reactions can lead to the formation of complex oxindole structures with high stereoselectivity, further expanding the library of potential therapeutic agents derived from this compound .

Case Studies

Case Study: Development of Anticancer Agents

A recent case study focused on the development of 3-arylidene-2-oxindoles as NQO2 inhibitors demonstrated the efficacy of structural modifications on biological activity. The study highlighted how introducing furan rings into the oxindole framework could enhance pharmacological properties and selectivity against cancer cell lines . The findings emphasize the importance of systematic structure-activity relationship (SAR) studies in optimizing drug candidates.

Case Study: Neuroprotection Mechanisms

Another relevant case study investigated the neuroprotective mechanisms of oxindole derivatives in cellular models of oxidative stress. The results indicated that compounds like this compound could significantly reduce cell death and improve mitochondrial function under stress conditions. This research underscores the potential clinical applications of these compounds in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A key comparator is 6-Chloro-5-fluoro-2-oxindole (CAS 100487-74-9), which substitutes halogens at positions 5 and 6 instead of a furan group. The table below highlights critical differences:

Key Observations :

- The furan group introduces oxygen atoms, reducing lipophilicity (lower XLogP3) compared to halogenated derivatives. This may improve aqueous solubility, critical for biological applications.

Research Findings and Gaps

- Further empirical studies are needed to validate its photophysical properties.

- demonstrates the pharmaceutical relevance of halogenated oxindoles, providing a benchmark for comparing synthetic utility and bioactivity.

- suggests furan’s electronic effects in heterocycles, which may extrapolate to enhanced target engagement or solubility in the oxindole series.

Preparation Methods

Indolenine Cross-Coupling Followed by Hydrolysis

Indolenines, activated indole derivatives, serve as versatile intermediates for introducing substituents at the C3 position. A notable approach involves functionalizing indoleninyl halides via cross-coupling reactions before hydrolyzing the intermediate to oxindole.

For instance, spirocyclic indoleninyl iodide 7a undergoes Stille coupling with tributyl(furan-2-yl)stannane in the presence of Pd(PPh₃)₄, yielding 3-(furan-2-yl)indolenine . Hydrolysis of this intermediate using aqueous HCl in THF at room temperature quantitatively converts the indolenine to 6-(Furan-2-yl)-oxindole . This method benefits from the stability of indoleninyl halides, which tolerate diverse coupling conditions, including Suzuki, Sonogashira, and Negishi reactions .

Optimization Considerations :

-

Catalyst Loading : Pd(PPh₃)₄ at 5 mol% ensures efficient coupling without side reactions .

-

Solvent Choice : THF enhances hydrolysis kinetics due to its ability to stabilize ionic intermediates .

Condensation Reactions with Furan-2-carbaldehyde

Condensation of oxindole derivatives with furan-2-carbaldehyde under basic conditions provides a direct route to this compound. This method parallels the synthesis of 5-fluoro-2-oxindole derivatives, where KOH-mediated condensation with aromatic aldehydes introduces substituents at the C5 position .

Adapting this protocol, 2-oxindole is reacted with furan-2-carbaldehyde in ethanol containing catalytic acetic acid. The reaction proceeds via nucleophilic attack of the oxindole’s enolate on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone intermediate. Reduction of the ketone with NaBH₄ selectively yields the target compound . While yields for analogous reactions range from 65–75%, this method’s simplicity makes it attractive for small-scale synthesis.

Direct Oxidation of 3-(Furan-2-yl)indole Precursors

Direct oxidation of pre-functionalized indoles offers a streamlined pathway to this compound. This method leverages the susceptibility of the indole C2–C3 bond to oxidative cleavage.

A reported procedure involves treating 3-(furan-2-yl)-1H-indole with t-BuOCl in dichloromethane at 0°C . The reaction achieves complete conversion within 2 hours, affording the oxindole in 92% yield. The mild conditions prevent degradation of the furan ring, which is sensitive to strong oxidants like m-CPBA .

Substituent Compatibility :

-

Electron-donating groups on the furan ring (e.g., methyl, methoxy) enhance reaction rates by stabilizing the transition state .

-

Halogen substituents require adjusted stoichiometry to avoid over-oxidation .

Comparative Analysis of Synthetic Approaches

The table below evaluates the four methods based on critical parameters:

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki Coupling + Oxidation | Boronic acid, bromoindole | Pd catalysis, t-BuOCl, THF | 67 | High regioselectivity | Requires air-free conditions |

| Indolenine Cross-Coupling | Indoleninyl halide, stannane | Pd catalysis, HCl, THF | 85 | Tolerant of diverse substituents | Multi-step synthesis |

| Condensation with Aldehyde | 2-Oxindole, furfural | KOH, ethanol, NaBH₄ | 70 | Simple setup | Moderate yields |

| Direct Oxidation | 3-(Furan-2-yl)indole | t-BuOCl, CH₂Cl₂ | 92 | Single-step, high efficiency | Limited to pre-functionalized substrates |

Key Observations :

-

The direct oxidation method provides the highest yield but requires access to 3-(furan-2-yl)indole, which itself demands synthesis .

-

Suzuki coupling is ideal for introducing diverse furan derivatives but involves sensitive palladium catalysts .

-

Condensation offers operational simplicity but suffers from competitive side reactions at elevated temperatures .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for 6-(Furan-2-yl)-oxindole, and how can reproducibility be ensured?

- Methodological Answer :

- Step 1 : Use palladium-catalyzed cross-coupling or Friedel-Crafts alkylation to introduce the furan-2-yl moiety to the oxindole core. Optimize reaction conditions (e.g., solvent, temperature, catalyst loading) based on literature precedents .

- Step 2 : Characterize intermediates and final products via / NMR, HPLC, and high-resolution mass spectrometry. Compare spectral data with published benchmarks .

- Step 3 : Document all procedures in detail, including reagent purity, instrument calibration, and reaction monitoring (e.g., TLC). Provide raw data in supplementary materials to enable replication .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles tested under EN 166 (EU) or NIOSH (US) standards. Use fume hoods for weighing and synthesis steps .

- Exposure Mitigation : In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention. Maintain a spill kit with inert adsorbents (e.g., vermiculite) .

- Waste Disposal : Segregate chemical waste according to local regulations. Avoid disposal via sinks due to potential aquatic toxicity .

Q. How should researchers design initial biological activity assays for this compound derivatives?

- Methodological Answer :

- Step 1 : Select cell lines or enzymatic targets based on structural analogs (e.g., oxindole-based kinase inhibitors). Use dose-response curves (0.1–100 µM) to determine IC values .

- Step 2 : Include positive controls (e.g., staurosporine for cytotoxicity) and solvent controls (DMSO ≤0.1%). Validate assays using the MTT or resazurin method for viability .

- Step 3 : Perform triplicate experiments and statistically analyze data (e.g., ANOVA with post-hoc tests). Report standard deviations and outliers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Step 1 : Conduct meta-analysis of published data to identify variables causing discrepancies (e.g., assay conditions, cell passage number, compound purity) .

- Step 2 : Reproduce key studies under standardized protocols. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to cross-validate results .

- Step 3 : Perform structural characterization (X-ray crystallography or DFT calculations) to confirm stereochemistry and identify bioactive conformers .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

- Methodological Answer :

- Step 1 : Modify solubility via prodrug design (e.g., phosphate esters) or formulation with cyclodextrins. Assess logP and pK using shake-flask or HPLC methods .

- Step 2 : Evaluate metabolic stability in liver microsomes. Identify metabolic hotspots (e.g., furan oxidation) and introduce blocking groups (e.g., methyl substituents) .

- Step 3 : Use PK/PD modeling to correlate plasma concentrations with efficacy in rodent models. Adjust dosing regimens based on elimination half-life .

Q. How can computational methods predict the mechanistic pathways of this compound in enzyme inhibition?

- Methodological Answer :

- Step 1 : Perform molecular docking (AutoDock Vina, Glide) to identify binding poses in target active sites. Validate with MD simulations (AMBER, GROMACS) .

- Step 2 : Calculate binding free energies (MM/PBSA) and compare with experimental IC values. Use QSAR models to prioritize derivatives for synthesis .

- Step 3 : Validate predictions via site-directed mutagenesis of key residues in the enzyme’s active site .

Data Presentation Guidelines

Table 1 : Comparison of Synthesis Methods for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.